An In-depth Technical Guide to 1-Phenylethyl Propionate (CAS 120-45-6)
An In-depth Technical Guide to 1-Phenylethyl Propionate (CAS 120-45-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylethyl propionate (B1217596) (CAS 120-45-6), an ester recognized for its distinct sensory properties and versatile applications. This document collates critical data on its chemical and physical properties, synthesis, analytical methods, applications, and safety protocols to support research and development activities.
Chemical and Physical Properties
1-Phenylethyl propionate is a colorless to pale yellow liquid.[1] It is characterized by a sweet, fruity, and floral aroma, often associated with gardenia and jasmine.[2][3] This compound is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol (B145695) and ether.[2][4]
Table 1: Physicochemical Properties of 1-Phenylethyl Propionate
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 120-45-6 | [1][2][5] |
| IUPAC Name | 1-phenylethyl propanoate | [6][7] |
| Synonyms | α-Methylbenzyl propionate, Styrallyl propionate | [1][5][7] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2][5] |
| Molecular Weight | 178.23 g/mol | [5][7][8] |
| InChI Key | WCIQNYOXLZQQMU-UHFFFAOYSA-N | [1][6][7] |
| FEMA Number | 2689 | [1][5][7] |
| EC Number | 204-397-3 | [8][9] |
| Physical Properties | ||
| Appearance | Clear, colorless to pale yellow liquid | [1][5][8] |
| Odor | Fruity, floral, sweet, green | [2][7][9] |
| Density | ~1.006 - 1.007 g/cm³ at 20-25°C | [5][8][] |
| Boiling Point | 90-91°C at 5 mmHg; ~229-230°C at 760 mmHg | [2][5][11] |
| Melting Point | -60°C | [8][][11] |
| Flash Point | 94.4 - 106°C | [8][][11] |
| Refractive Index (n20/D) | 1.488 - 1.492 | [5] |
| Water Solubility | 0.04 g/L (40 mg/L) at 20°C | [2][9] |
| Vapor Pressure | 0.0693 mmHg at 25°C | [9] |
| Computed Properties | ||
| XLogP3 | 2.5 | [7][9] |
| Topological Polar Surface Area | 26.3 Ų | [2][7] |
| Rotatable Bond Count | 4 | [2] |
Synthesis and Manufacturing
The primary industrial synthesis of 1-Phenylethyl propionate is achieved through the esterification of 1-phenylethanol (B42297) with propanoic acid.[1] This reaction is typically catalyzed by an acid.
Experimental Protocol: Fischer Esterification (General Methodology)
While specific industrial protocols are proprietary, a general laboratory-scale synthesis based on the Fischer esterification principle can be described as follows:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, equimolar amounts of 1-phenylethanol and propanoic acid are added. A suitable solvent that forms an azeotrope with water, such as toluene (B28343) or hexane (B92381), is used as the reaction medium.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is carefully added to the reaction mixture.
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product side.
-
Monitoring: The reaction progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of reactants.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is neutralized by washing with a weak base solution (e.g., sodium bicarbonate solution). The organic layer is then washed with brine to remove residual water-soluble impurities.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure. Final purification is typically achieved by fractional distillation under vacuum to yield high-purity 1-Phenylethyl propionate.
Caption: General workflow for the synthesis of 1-Phenylethyl propionate via Fischer esterification.
Applications in Research and Industry
1-Phenylethyl propionate is a versatile compound with applications spanning multiple industries, primarily due to its favorable aromatic properties.
-
Fragrance and Cosmetics: It is a widely used ingredient in perfumes, personal care products, and cosmetics.[2][5] Its sweet, floral scent is valuable in creating complex fragrances for products like lotions and creams, where it can also serve as an emollient.[5]
-
Food and Flavor: As a food additive (FEMA 2689), it imparts pleasant fruity and floral notes to baked goods, beverages, and candies.[5][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[7]
-
Pharmaceuticals: In the pharmaceutical industry, it can be used as a solvent or carrier for active ingredients and serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5]
-
Organic Synthesis: In a research context, it is utilized as a building block and reagent in organic synthesis to develop new compounds.[5]
Analytical Methodologies
The quality control and characterization of 1-Phenylethyl propionate rely on standard analytical techniques to ensure purity and confirm identity.
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent) is suitable for separation.
-
Sample Preparation: A dilute solution of 1-Phenylethyl propionate is prepared in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of ~80°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min up to a final temperature of ~250°C, held for 5-10 minutes. (Note: This program should be optimized for the specific instrument and column).
-
-
Data Analysis: The purity is determined by calculating the peak area percentage. The area of the main 1-Phenylethyl propionate peak is divided by the total area of all peaks in the chromatogram. Commercial grades typically have a purity of 98-100%.[5]
Spectroscopic Data: Structural elucidation and confirmation are performed using various spectroscopic methods. Data for 1-Phenylethyl propionate is available in spectral databases.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[12]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in identification.[12]
-
Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[7]
Caption: A typical analytical workflow for the quality control of 1-Phenylethyl propionate.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of 1-Phenylethyl propionate.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [6][13] |
| H315 | Causes skin irritation. | [6][13] | |
| H319 | Causes serious eye irritation. | [6][13] | |
| H335 | May cause respiratory irritation. | [6][13] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6][13] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |
-
Handling: Use in a well-ventilated area.[14] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[13][14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[2][] Keep containers tightly closed when not in use.[] The compound is stable under normal storage temperatures and pressures.[2][8]
-
First Aid: In case of eye contact, rinse immediately with plenty of water.[14] For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth and seek medical attention.[14]
This guide is intended for informational purposes for a professional audience and should not replace a formal safety assessment or a detailed Safety Data Sheet (SDS) provided by the supplier.
References
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- 6. 1-Phenylethyl propionate | 120-45-6 [sigmaaldrich.com]
- 7. 1-Phenylethyl propionate | C11H14O2 | CID 8432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. echemi.com [echemi.com]
- 11. 1-Phenylethyl propionate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
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